molecular formula C23H24Cl3NO2 B12769397 4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride CAS No. 119584-93-9

4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride

Cat. No.: B12769397
CAS No.: 119584-93-9
M. Wt: 452.8 g/mol
InChI Key: QUGIZJANQRALLD-UHFFFAOYSA-N
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Description

4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride is a chemical compound with the molecular formula C23H23Cl2NO2·HCl and a molecular weight of 452.808 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a naphthalene ring, and a dichlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-dimethylaminobutyric acid with 2-naphthylamine to form an intermediate compound. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and naphthalene ring play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-2-(naphth-1-yl)butyl benzoate
  • 4-Dimethylamino-2-(naphth-1-yl)butyl 3,4-dichlorobenzoate
  • 4-Dimethylamino-2-(naphth-1-yl)butyl 2,5-dichlorobenzoate

Uniqueness

4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

CAS No.

119584-93-9

Molecular Formula

C23H24Cl3NO2

Molecular Weight

452.8 g/mol

IUPAC Name

[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C23H23Cl2NO2.ClH/c1-26(2)13-12-17(20-9-5-7-16-6-3-4-8-19(16)20)15-28-23(27)21-11-10-18(24)14-22(21)25;/h3-11,14,17H,12-13,15H2,1-2H3;1H

InChI Key

QUGIZJANQRALLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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